

Biotin-YVAD-CMK: A Technical Guide to a Potent Caspase-1 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-YVAD-CMK is a highly specific, irreversible inhibitor of caspase-1, an enzyme pivotal to inflammatory and apoptotic pathways. This molecule is a biotinylated analog of the well-characterized caspase-1 inhibitor, Ac-YVAD-CMK. The core structure consists of a peptide sequence (Tyr-Val-Ala-Asp) that mimics the cleavage site of pro-interleukin-1 β (pro-IL-1 β), a primary substrate of caspase-1. This peptide is modified with a chloromethyl ketone (CMK) group, which facilitates irreversible binding to the active site of the enzyme, and a biotin tag for detection and affinity purification.

This technical guide provides a comprehensive overview of **Biotin-YVAD-CMK**, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its application in research settings.

Core Properties



Property	Description	
Full Name	Biotinyl-Tyrosyl-Valyl-Alanyl-Aspartyl- Chloromethyl Ketone	
Sequence	Biotin-Tyr-Val-Ala-Asp-CMK[1]	
Target	Primarily Caspase-1 (also known as Interleukin- 1β Converting Enzyme, ICE)	
Inhibition Type	Irreversible[2]	
Key Features	Biotin tag for affinity labeling and purification of active caspases.[3]	

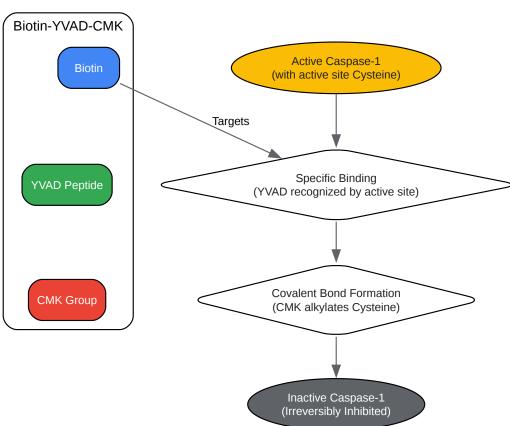
Mechanism of Action

The inhibitory activity of **Biotin-YVAD-CMK** is conferred by its two key components: the YVAD peptide sequence and the chloromethyl ketone (CMK) reactive group.

- Substrate Mimicry: The tetrapeptide sequence, Tyr-Val-Ala-Asp (YVAD), is recognized by the active site of caspase-1. This sequence is based on the cleavage site in pro-IL-1β, allowing the inhibitor to specifically target caspase-1.[2]
- Irreversible Inhibition: The chloromethyl ketone group is an alkylating agent. Once the YVAD
 peptide has positioned the inhibitor within the caspase-1 active site, the CMK group forms a
 covalent thioether bond with the cysteine residue in the catalytic domain of the enzyme. This
 covalent modification permanently inactivates the caspase.

Diagram of the Inhibitory Mechanism





Mechanism of Biotin-YVAD-CMK Inhibition of Caspase-1

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Caption: A diagram illustrating the mechanism of irreversible inhibition of caspase-1 by **Biotin-YVAD-CMK**.

Role in Signaling Pathways: The Inflammasome

Caspase-1 is a key effector molecule in the inflammasome signaling pathway. Inflammasomes are multiprotein complexes that assemble in the cytosol in response to pathogenic and sterile







danger signals. Their activation leads to the autocatalytic cleavage and activation of procaspase-1.

Activated caspase-1 has two primary functions:

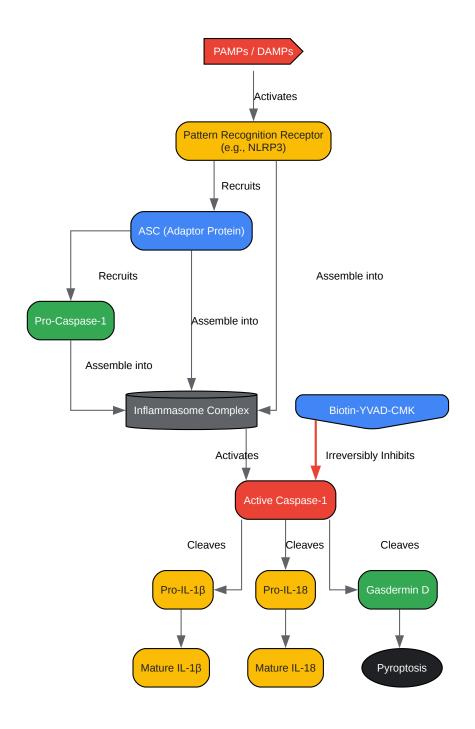
- Cytokine Maturation: It cleaves the precursor forms of the pro-inflammatory cytokines, pro- $IL-1\beta$ and pro-IL-18, into their mature, active forms.[2]
- Pyroptosis: It cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a pro-inflammatory form of programmed cell death known as pyroptosis.

By irreversibly inhibiting caspase-1, **Biotin-YVAD-CMK** effectively blocks these downstream inflammatory events.

Inflammasome Activation and Caspase-1 Signaling Pathway



Inflammasome Activation and Caspase-1 Signaling



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Caption: Overview of the inflammasome signaling pathway leading to caspase-1 activation and its inhibition by **Biotin-YVAD-CMK**.

Quantitative Data

While specific IC50 or Ki values for **Biotin-YVAD-CMK** are not readily available in the reviewed literature, extensive data exists for its non-biotinylated counterpart, Ac-YVAD-CMK. Given the small size of the biotin moiety relative to the inhibitor, it is reasonable to assume a similar inhibitory profile.

Inhibitory Constants (Ki) for Ac-YVAD-CMK

Caspase	Ki (nM)	Reference
Caspase-1	0.8	[4][5]
Caspase-3	>10,000	[4]
Caspase-4	362	[4]
Caspase-5	163	[4]

The data demonstrates the high selectivity of the YVAD peptide sequence for caspase-1 over other caspases.

Experimental Protocols

The biotin tag on **Biotin-YVAD-CMK** makes it an invaluable tool for the affinity purification and identification of active caspases from cell lysates or tissues.

Protocol 1: Affinity Purification of Active Caspase-1 from Cell Lysates

This protocol describes the use of **Biotin-YVAD-CMK** to specifically label and pull down active caspase-1.

Materials:

Cells of interest (e.g., stimulated macrophages)



- Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
- Biotin-YVAD-CMK
- Streptavidin-conjugated magnetic beads or agarose resin
- Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Elution Buffer (e.g., SDS-PAGE sample buffer)
- Equipment for cell lysis, incubation, magnetic separation/centrifugation, and western blotting

Methodology:

- Cell Lysis:
 - Harvest cells and wash with cold PBS.
 - Lyse cells in an appropriate lysis buffer on ice for 30 minutes.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Transfer the supernatant to a new tube.
- Affinity Labeling:
 - Determine the protein concentration of the cell lysate.
 - Add Biotin-YVAD-CMK to the lysate at a final concentration of 10-50 μM.
 - Incubate for 1 hour at 37°C to allow for covalent binding to active caspases.
- Pull-Down:
 - Equilibrate the streptavidin beads by washing three times with wash buffer.
 - Add the equilibrated beads to the lysate and incubate for 2-4 hours at 4°C with gentle rotation.



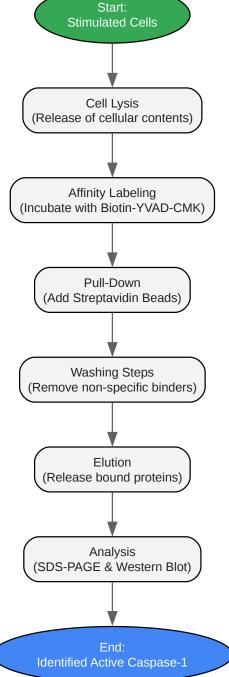
· Washing:

- Pellet the beads using a magnetic rack or centrifugation.
- Discard the supernatant.
- Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
- Elution and Analysis:
 - Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
 - Separate the eluted proteins by SDS-PAGE.
 - Analyze for the presence of caspase-1 by western blotting using a caspase-1 specific antibody.

Experimental Workflow for Affinity Purification



Workflow for Affinity Purification of Active Caspase-1 Start: Stimulated Cells



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